molecular formula C22H19N5O5S B2797498 Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537663-58-4

Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2797498
CAS No.: 537663-58-4
M. Wt: 465.48
InChI Key: BRNZLKMTTYREOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This scaffold is of significant pharmaceutical interest due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The compound is substituted with a 4-nitrobenzylthio group at position 2, a pyridin-3-yl group at position 5, and a methyl ester at position 4. Pyridin-3-yl substitution may contribute to π-π stacking or hydrogen bonding in biological systems.

Properties

IUPAC Name

methyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-12-16(21(29)32-2)17(14-4-3-9-23-10-14)18-19(24-12)25-22(26-20(18)28)33-11-13-5-7-15(8-6-13)27(30)31/h3-10,17H,11H2,1-2H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNZLKMTTYREOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H23N5O5SC_{24}H_{23}N_5O_5S, and it has a molecular weight of 493.54 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Pyridine and Pyrimidine Rings : These heterocycles enhance the compound's ability to interact with biological targets through π-stacking interactions.
  • Thioether Linkage : The presence of the thioether group contributes to the compound's reactivity and potential binding with enzymes.

The biological activity of this compound primarily relates to its interaction with various biological targets:

  • Inhibition of Enzymes : Similar compounds have demonstrated inhibitory activity against dihydrofolate reductase and other key enzymes involved in cancer metabolism. This suggests that this compound may exhibit similar mechanisms of action.
  • Adenosine Receptors : The compound may also interact with A3 adenosine receptors (A3AR), which are implicated in inflammation and cancer cell proliferation. Modulation of these receptors can lead to therapeutic effects in inflammatory diseases and certain cancers .

Antitumor Activity

Research indicates that derivatives of pyrimidines often exhibit potent antitumor effects. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds inhibit growth in various cancer cell lines, including mantle cell lymphoma and colorectal cancer cells.
Cell LineIC50 (µM)
MES-SA0.25
HCT15 (colorectal)0.30
CAPAN-1 (pancreatic)0.50

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Synthesis and Stability

The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Thioether Linkage : Reaction between 4-nitrobenzaldehyde and thio compounds.
  • Cyclization : Involves pyridine derivatives leading to the formation of the tetrahydropyrido-pyrimidine structure.

The compound is expected to be moderately soluble in organic solvents like ethanol but less soluble in water due to its hydrophobic regions. Its stability can be affected by exposure to light and moisture.

Comparison with Similar Compounds

Key Observations :

Synthetic Efficiency : The target compound’s pyrido[2,3-d]pyrimidine analogs (e.g., 4b-c) achieve higher yields (85–93%) compared to thiazolo-pyrimidines (~68%) or imidazo-pyridines (~51%) . This suggests the pyrido[2,3-d]pyrimidine core may offer synthetic advantages under similar conditions.

Substituent Effects: The 4-nitrobenzylthio group in the target compound contrasts with electron-deficient (e.g., 4-cyanobenzylidene in 11b) or halogenated (e.g., 4-bromophenyl in ) substituents in analogs. The nitro group likely enhances electrophilicity and hydrogen-bond acceptor capacity compared to cyano or bromo groups.

Crystallographic and Conformational Analysis

Table 2: Structural Parameters from Crystallographic Studies

Compound Name / ID Ring Puckering (Å) Dihedral Angle (°) Hydrogen Bonding Interactions Reference
Target Compound Not reported Not reported Not reported -
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate C5 deviation: 0.224 80.94 (thiazolo-pyrimidine vs. benzene) C–H···O bifurcated chains along c-axis
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Not reported Not reported N–H···O and C–H···O networks

Key Observations :

Ring Puckering : In thiazolo-pyrimidine analogs (e.g., ), the pyrimidine ring adopts a flattened boat conformation with C5 deviations of ~0.224 Å. The target compound’s pyrido[2,3-d]pyrimidine core may exhibit similar puckering, influencing binding to planar biological targets.

Physicochemical and Functional Comparisons

Table 3: Functional Group Impact on Properties

Substituent Electronic Effect Hydrogen Bonding Potential Example Compound Reference
4-Nitrobenzylthio (Target) Strong electron-withdrawing High (Nitro O as acceptor) Target Compound -
4-Cyanobenzylidene Moderate electron-withdrawing Moderate (CN as acceptor) Compound 11b
5-Methylfuran Electron-donating Low Compound 12
4-Bromophenyl Weakly electron-withdrawing Low Compound in

Key Observations :

Bioactivity Potential: Pyridin-3-yl substitution (as in the target) may improve binding to kinase domains or nucleic acids compared to non-aromatic substituents (e.g., methylfuran in ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

The synthesis typically involves multi-step reactions with intermediates such as thioether linkages and pyrido[2,3-d]pyrimidine cores. Key steps include:

  • Thiol-alkylation : Reacting a nitrobenzyl thiol precursor with a halogenated pyrimidine intermediate under anhydrous DMF or toluene, using catalysts like palladium or copper .
  • Cyclization : Controlled heating (80–120°C) in glacial acetic acid/acetic anhydride mixtures to form the pyrido[2,3-d]pyrimidine ring, with sodium acetate as a base .
  • Purity control : Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (ethyl acetate/ethanol) yield >95% purity .

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

Structural validation requires:

  • 1H/13C NMR : Assign peaks for the nitrobenzyl thioether (δ 7.5–8.2 ppm for aromatic protons) and pyridin-3-yl group (δ 8.3–8.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching the pyrido[2,3-d]pyrimidine core .
  • X-ray crystallography : Resolve stereochemistry (e.g., puckering of the pyrimidine ring, dihedral angles >80° between fused rings) .

Q. What are the standard protocols for assessing its preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations of 1–100 μM. Include positive controls like doxorubicin .
  • Enzyme inhibition : Evaluate binding to kinases (e.g., EGFR, VEGFR) via fluorescence polarization or SPR, with IC50 calculations .

Advanced Research Questions

Q. How can contradictory data on its biological activity be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple labs using standardized protocols (e.g., CLIA guidelines).
  • Structural analogs : Compare with derivatives like Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate, which show similar antimicrobial activity .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .

Q. What reaction mechanisms govern its stability under physiological conditions?

The compound’s nitrobenzyl thioether group is prone to:

  • Hydrolysis : pH-dependent cleavage in plasma (t1/2 = 2–6 hours at pH 7.4) .
  • Reductive activation : Nitro group reduction to amine in hypoxic environments (e.g., tumor microenvironments), monitored via UV-Vis spectroscopy .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key SAR insights include:

Modification Impact on Activity Source
Nitrobenzyl → ChlorobenzylReduced cytotoxicity (IC50 increases 5×)
Pyridin-3-yl → ThiopheneEnhanced kinase inhibition (IC50 ↓ 30%)
Methyl ester → Free acidImproved solubility but lower cell uptake

Q. What strategies address low solubility in aqueous buffers for in vitro testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Convert the methyl ester to a phosphate ester for transient solubility, cleaved intracellularly by phosphatases .

Q. How can computational modeling predict its binding modes to therapeutic targets?

  • Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (H-bond with pyrimidine-4-oxo) and Thr790 (van der Waals contact with nitrobenzyl) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Methodological Notes

  • Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Scale-up challenges : Optimize catalytic systems (e.g., Pd/C under H2) for gram-scale synthesis without racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.